
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Mecanismo De Acción
Target of Action
It is known that compounds with a tert-butylamino group, such as bambuterol, act on beta2-adrenoceptors . These receptors play a crucial role in the relaxation of smooth muscle, particularly in the bronchial passages .
Mode of Action
Similar compounds like bambuterol, which is a prodrug of terbutaline, cause smooth muscle relaxation, resulting in the dilation of bronchial passages . This is achieved through the stimulation of beta-adrenergic receptors, leading to an increase in cyclic AMP levels, which are associated with the relaxation of bronchial smooth muscle .
Biochemical Pathways
Compounds with a tert-butyl group have been highlighted for their unique reactivity pattern and their implication in various biosynthetic and biodegradation pathways .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may cause relaxation of smooth muscle, particularly in the bronchial passages .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has several advantages for lab experiments. It is a potent and selective antagonist of the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, there are also limitations to using this compound in lab experiments. Its low yield and high cost make it difficult to produce in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one. One area of research is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of research is the investigation of this compound as a potential therapeutic agent for various conditions, such as chronic pain, inflammation, and neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of this compound and its effects on various biological processes.
Métodos De Síntesis
The synthesis of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one involves several steps, starting with the reaction of 3,3,3-trifluoropropene with tert-butylamine to form (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-ol. This intermediate is then oxidized using Jones reagent to form the desired product, this compound. The yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potential treatment for various conditions, including chronic pain, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activation of the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the induction of apoptosis. Inhibition of this receptor has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c1-7(2,3)12-5-4-6(13)8(9,10)11/h4-5,12H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYARTGXSIEHIF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

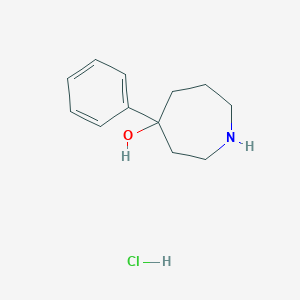
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)
![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)
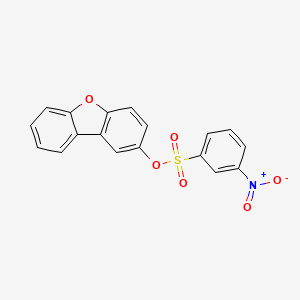
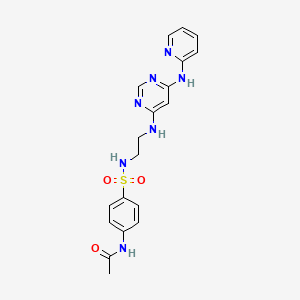
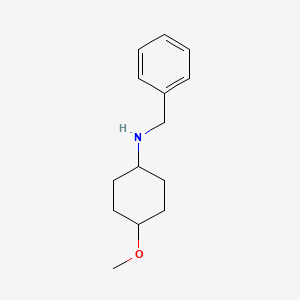
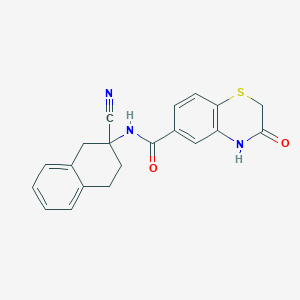

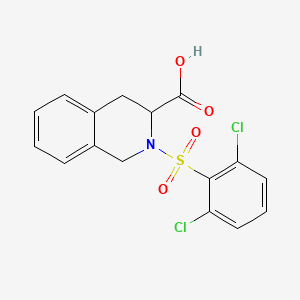
![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)
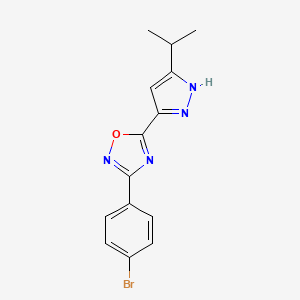
![Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615862.png)
